(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone
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Description
(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is a useful research compound. Its molecular formula is C15H15FN4O2 and its molecular weight is 302.309. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
This compound inhibits the transport of nucleosides through both ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . In addition, ENTs regulate extracellular adenosine levels in the vicinity of its receptors and hence influence adenosine-related functions .
Pharmacokinetics
It is known that the compound cannot be displaced with excess washing, suggesting that it may have good stability and retention in the body .
Result of Action
The inhibition of ENTs by this compound can potentially influence various cellular processes, including nucleotide synthesis and chemotherapy . It can also affect the regulation of extracellular adenosine levels, thereby influencing adenosine-related functions .
Biochemical Analysis
Biochemical Properties
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular processes, this compound has been found to inhibit the transport of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It reduces the Vmax of uridine transport in ENT1 and ENT2 without affecting Km, indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound have been observed to be stable . The inhibitory effect of the compound could not be washed out, suggesting its long-term effects on cellular function .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not clearly defined in the available literature. Its interaction with ENTs suggests it may influence the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with ENTs . Specific transporters or binding proteins that it interacts with, as well as effects on its localization or accumulation, are not clearly defined in the available literature.
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-11-3-1-2-4-13(11)19-5-7-20(8-6-19)15(22)12-9-14(21)18-10-17-12/h1-4,9-10H,5-8H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJTYCKZBLTSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.